{[2-(difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride
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Overview
Description
{[2-(difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound with the molecular formula C9H11F2NO·HCl. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-(difluoromethoxy)benzaldehyde.
Reductive Amination: The 2-(difluoromethoxy)benzaldehyde undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
{[2-(difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
{[2-(difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[2-(difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group enhances its binding affinity and selectivity towards specific targets, influencing various biochemical pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamine: A naturally occurring compound with a similar phenyl-ethylamine structure.
Fluoromethoxyphenylamines: Compounds with similar fluorinated methoxy groups attached to a phenyl ring.
Uniqueness
{[2-(difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.
Properties
CAS No. |
2648940-69-4 |
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Molecular Formula |
C9H12ClF2NO |
Molecular Weight |
223.6 |
Purity |
95 |
Origin of Product |
United States |
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